Lack of Antifungal Activity: Carboxyterbinafine vs. Terbinafine (Parent Drug)
Carboxyterbinafine, unlike its parent compound terbinafine, demonstrates no clinically relevant antifungal activity. This is a class-level inference for all terbinafine metabolites [1]. This characteristic is critical for its primary application as an analytical standard, where any residual bioactivity would confound assay results designed to measure active drug concentrations.
| Evidence Dimension | Antifungal Activity |
|---|---|
| Target Compound Data | No antifungal activity identified |
| Comparator Or Baseline | Terbinafine (Parent): Fungicidal activity against dermatophytes, molds, dimorphic fungi, and yeasts. |
| Quantified Difference | Qualitative difference: Active parent vs. inactive metabolite. |
| Conditions | Inferred from FDA-approved drug labeling for terbinafine hydrochloride. |
Why This Matters
This confirms the compound's suitability as an inactive metabolite standard, eliminating the risk of false-positive results in bioactivity-based assays.
- [1] A-S Medication Solutions. Terbinafine Hydrochloride Prescribing Information. 2023 Oct 31. Section: Clinical Pharmacology. "No metabolites have been identified that have antifungal activity similar to terbinafine." View Source
